molecular formula C12H24O12 B6301855 Galactinol hydrate CAS No. 303765-05-1

Galactinol hydrate

Cat. No.: B6301855
CAS No.: 303765-05-1
M. Wt: 360.31 g/mol
InChI Key: ZQEGVKNYCJHLIW-BQIVOFNISA-N
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Description

Galactinol hydrate is an organic compound known as an α-galactoside of inositol. It is a condensation product of inositol and galactose, forming a white or off-white crystalline powder. This compound is significant in various biological processes and is widely present in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides, which are essential for plant stress tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galactinol hydrate can be synthesized through the condensation reaction of inositol and galactose. This reaction is typically catalyzed by galactinol synthase, an enzyme that facilitates the transfer of a galactosyl group from uridine diphosphate galactose to myo-inositol .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as sugar beets, red beans, rice bran, and sugar beet . The extraction process includes isolating the compound from plant materials, followed by purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Galactinol hydrate primarily undergoes glycosylation reactions, where it acts as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include uridine diphosphate galactose and various enzymes such as galactinol synthase and raffinose synthase . These reactions typically occur under mild conditions, often in aqueous solutions.

Major Products Formed

The major products formed from the reactions involving this compound are raffinose family oligosaccharides, including raffinose, stachyose, and verbascose . These oligosaccharides play essential roles in plant stress tolerance and carbohydrate metabolism.

Comparison with Similar Compounds

Galactinol hydrate can be compared with other similar compounds such as lactitol, galactitol, and sorbitol. These compounds are also derived from sugars and have various applications in food, pharmaceutical, and cosmetic industries . this compound is unique in its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance .

List of Similar Compounds

  • Lactitol
  • Galactitol
  • Sorbitol

Conclusion

This compound is a versatile compound with significant roles in plant biology and various scientific research applications. Its unique properties and mechanisms of action make it an essential compound for understanding plant stress tolerance and metabolic pathways.

Properties

IUPAC Name

(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEGVKNYCJHLIW-BQIVOFNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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